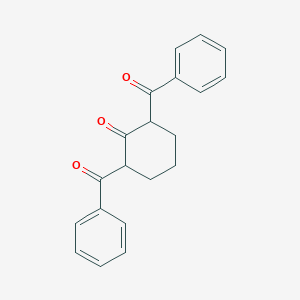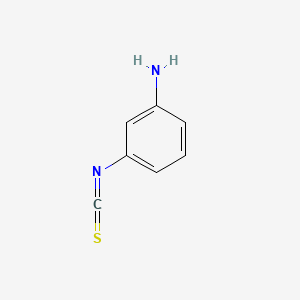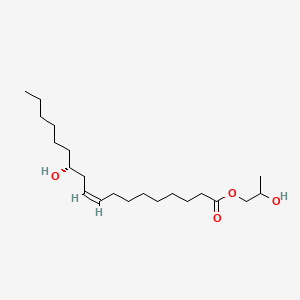
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromofenil)-3-p-tolil-1H-pirazol-4-ol es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto presenta un grupo bromofenilo y un grupo tolilo unidos a un anillo de pirazol, lo que lo convierte en una molécula valiosa para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Bromofenil)-3-p-tolil-1H-pirazol-4-ol generalmente implica la ciclización de hidrazonas apropiadas con α-bromo cetonas. Un método común incluye los siguientes pasos:
Preparación de hidrazona: Reacción de 4-bromobenzaldehído con p-tolilhیدرازین en etanol para formar la hidrazona correspondiente.
Ciclización: La hidrazona se trata luego con α-bromoacetofenona en presencia de una base como carbonato de potasio en etanol, lo que lleva a la formación del anillo de pirazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Bromofenil)-3-p-tolil-1H-pirazol-4-ol experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el anillo fenilo se puede sustituir con diferentes nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El anillo de pirazol se puede oxidar o reducir utilizando reactivos específicos, lo que lleva a diferentes derivados.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar derivados biarílicos.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles, bases como hidróxido de sodio o carbonato de potasio.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Acoplamiento: Catalizadores de paladio, ácidos borónicos y bases como fosfato de potasio.
Productos principales
Sustitución: Formación de pirazoles sustituidos con varios grupos funcionales.
Oxidación: Formación de N-óxidos de pirazol.
Reducción: Formación de derivados de pirazol reducidos.
Acoplamiento: Formación de compuestos biarílicos.
Aplicaciones Científicas De Investigación
1-(4-Bromofenil)-3-p-tolil-1H-pirazol-4-ol tiene varias aplicaciones de investigación científica:
Química medicinal: Utilizado como andamiaje para el diseño de fármacos con propiedades antiinflamatorias, analgésicas y anticancerígenas.
Estudios biológicos: Employed en el estudio de la inhibición enzimática y la unión a receptores.
Ciencia de materiales: Utilizado en la síntesis de semiconductores orgánicos y materiales emisores de luz.
Química agrícola: Investigado por su potencial como pesticida o herbicida.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Bromofenil)-3-p-tolil-1H-pirazol-4-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos bromofenilo y tolilo mejoran su afinidad de unión y especificidad. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Bromofenil)-3-fenil-1H-pirazol-4-ol: Estructura similar pero carece del grupo tolilo.
1-(4-Clorofenil)-3-p-tolil-1H-pirazol-4-ol: Estructura similar con un átomo de cloro en lugar de bromo.
1-(4-Bromofenil)-3-metil-1H-pirazol-4-ol: Estructura similar con un grupo metilo en lugar del grupo tolilo.
Singularidad
1-(4-Bromofenil)-3-p-tolil-1H-pirazol-4-ol es único debido a la presencia de grupos bromofenilo y tolilo, que confieren propiedades químicas y biológicas específicas. La combinación de estos grupos mejora su potencial como andamiaje versátil en química medicinal y otras áreas de investigación científica.
Propiedades
Fórmula molecular |
C16H13BrN2O |
|---|---|
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(4-methylphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C16H13BrN2O/c1-11-2-4-12(5-3-11)16-15(20)10-19(18-16)14-8-6-13(17)7-9-14/h2-10,20H,1H3 |
Clave InChI |
DQDPDQUYIGQMPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)


![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)


![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12050622.png)

